

Unveiling the Characteristics of 3,4-Dimethyl-2-pentene: A Technical Overview

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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentene

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This technical guide provides a comprehensive overview of **3,4-Dimethyl-2-pentene**, a significant organic compound with applications in various chemical syntheses. The document, tailored for researchers, scientists, and professionals in drug development, delves into its chemical properties, synthesis, and key experimental data.

Core Molecular Data

3,4-Dimethyl-2-pentene is an alkene with the chemical formula C₇H₁₄.^{[1][2][3][4][5]} Its molecular structure consists of a five-carbon pentene chain with methyl groups attached to the third and fourth carbon atoms. The presence of a double bond between the second and third carbons makes it a reactive intermediate in organic synthesis. The molecular weight of this compound is approximately 98.19 g/mol .^{[1][2][4][5]}

A summary of its key molecular and physical properties is presented in the table below.

Property	Value	Source
Chemical Formula	C ₇ H ₁₄	[1] [2] [3] [4] [5]
Molecular Weight	98.1861 g/mol	[1] [5]
IUPAC Name	3,4-dimethylpent-2-ene	[1] [4]
CAS Registry Number	24910-63-2	[1] [4]
Boiling Point	87.4 °C at 760 mmHg	[2]
Density	0.712 g/cm ³	[2]
Flash Point	-6 °C	[2]

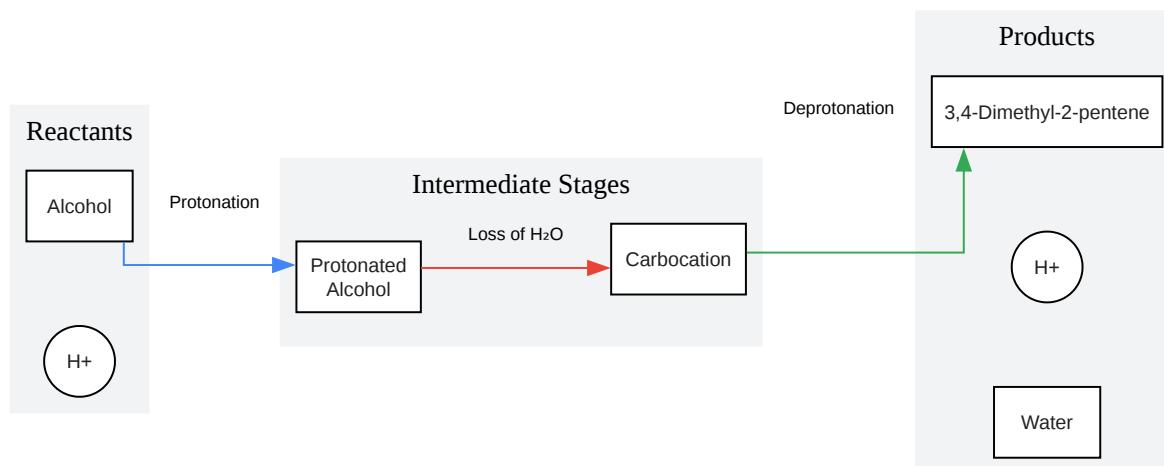
Stereoisomerism

3,4-Dimethyl-2-pentene exists as two stereoisomers: (E)- and (Z)- (or trans- and cis-).[[1](#)][[5](#)] The spatial arrangement of the methyl groups relative to the double bond defines these isomers, leading to potential differences in their physical and chemical properties. The cis-isomer is also identified by the CAS Registry Number 4914-91-4.[[2](#)][[5](#)]

Synthesis and Reactions

The synthesis of **3,4-Dimethyl-2-pentene** can be achieved through various organic reactions. One notable method involves the dehydration of 3,4-dimethyl-2-pentanol. This reaction typically proceeds via an E1 or E2 elimination mechanism, often facilitated by an acid catalyst. The regioselectivity of this elimination is crucial in determining the final product distribution.

A simplified representation of a generic acid-catalyzed dehydration of an alcohol to form an alkene is depicted below. This pathway illustrates the fundamental steps of protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to yield the alkene.



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Figure 1: Generalized Acid-Catalyzed Dehydration Pathway.

Experimental Protocols

Synthesis of **3,4-Dimethyl-2-pentene** via Dehydration of 3,4-Dimethyl-2-pentanol

Materials:

- 3,4-Dimethyl-2-pentanol
- Concentrated Sulfuric Acid (H₂SO₄)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Distillation apparatus
- Separatory funnel
- Heating mantle

Procedure:

- In a round-bottom flask, combine 3,4-dimethyl-2-pentanol and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture gently using a heating mantle to initiate the dehydration reaction.
- The product, **3,4-Dimethyl-2-pentene**, will distill over with water. Collect the distillate.
- Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Perform a final fractional distillation to purify the **3,4-Dimethyl-2-pentene**.

Characterization: The identity and purity of the synthesized **3,4-Dimethyl-2-pentene** can be confirmed using various analytical techniques, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and identify the stereoisomers.
- Infrared (IR) Spectroscopy: To identify the characteristic C=C double bond stretch.

This guide serves as a foundational resource for professionals engaged in chemical research and development. Further in-depth studies and experimental validations are encouraged for specific applications.

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